molecular formula C10H6N2O B2830207 2-Phenyl-1,3-oxazole-4-carbonitrile CAS No. 55613-13-3

2-Phenyl-1,3-oxazole-4-carbonitrile

Cat. No. B2830207
CAS RN: 55613-13-3
M. Wt: 170.171
InChI Key: CNQKMHSXPWIOQN-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazole-4-carbonitrile is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized for various biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and their connectivity .


Chemical Reactions Analysis

The chemical reactions of this compound can vary depending on the conditions and reagents used. For example, treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone leads to the formation of a substituted pyrazole residue on C5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry . The presence of functional groups can be determined using IR spectroscopy . The molecular structure can be analyzed using NMR spectroscopy .

Scientific Research Applications

Chemical Transformations and Reactivity

2-Phenyl-1,3-oxazole-4-carbonitrile has been studied for its potential in chemical transformations. For example, the treatment of 5-hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile with acetylacetone led to the formation of a substituted pyrazole residue, enhancing the electrophilicity of the cyano group, allowing it to react with various agents such as hydrogen sulfide and sodium azide (Shablykin, Brovarets, & Drach, 2007).

Synthesis and Characterization

The compound has also been involved in the synthesis and characterization of various derivatives. For instance, new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles were synthesized and displayed growth inhibitory and cytostatic activities against cancer cell lines, showing its potential in anticancer research (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Novel Compounds Synthesis

The synthesis of novel compounds involving this compound is a significant area of research. For example, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoethyl or phthalimidopropyl substituents has been documented, showcasing the versatility of this compound in creating diverse molecular structures (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Antioxidant Properties

In a study focusing on phenylselanyl-1H-1,2,3-triazole-4-carbonitriles, synthesized from this compound, it was found that these compounds have notable antioxidant properties, which can be utilized in various medicinal and chemical applications (Savegnago, Sacramento, Brod, Fronza, Seus, Lenardão, Paixão, & Alves, 2016).

Antiviral Activities

Research has also explored the antiviral properties of derivatives of 1,3-oxazole-4-carbonitrile, including the 2-phenyl variant, against human cytomegalovirus. This indicates its potential in the development of new antiviral drugs (Kachaeva, Pilyo, Hartline, Harden, Prichard, Zhirnov, & Brovarets, 2019).

properties

IUPAC Name

2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQKMHSXPWIOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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